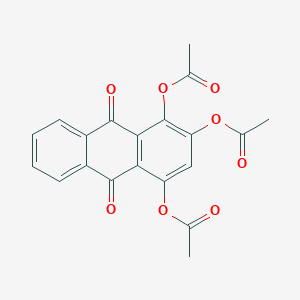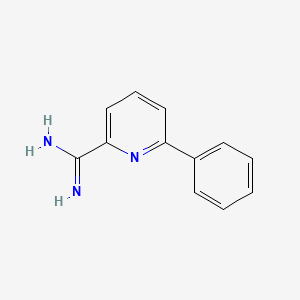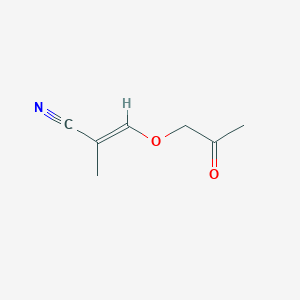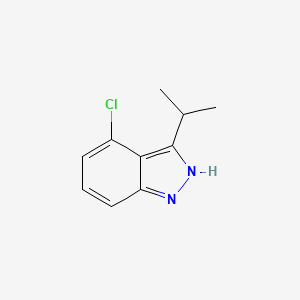
6-Ethylindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylindoline hydrochloride is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylindoline hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation has been shown to accelerate the Fischer indole synthesis, making it more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the indoline ring to other structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield N-alkylated indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which have significant biological and pharmaceutical applications .
Applications De Recherche Scientifique
6-Ethylindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethylindoline hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Indole: The parent compound of indoline derivatives, widely studied for its biological activities.
Indoline: A reduced form of indole, with similar but distinct chemical properties.
N-alkylindoles: Derivatives with alkyl groups attached to the nitrogen atom, showing varied biological activities.
Uniqueness: 6-Ethylindoline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 6-position can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
6-ethyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H |
Clé InChI |
JGBSMWLTKUZQFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CCN2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



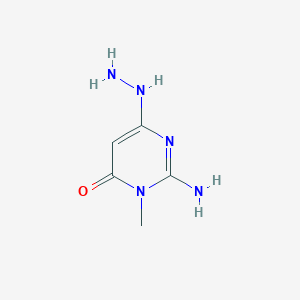
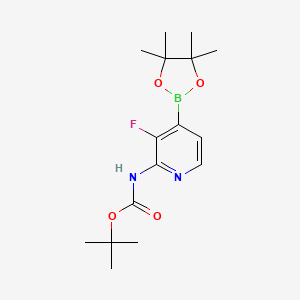
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

